2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a structurally complex molecule featuring three distinct pharmacophoric motifs:
4-Oxo-4H-pyran core: A six-membered oxygen-containing heterocycle with a ketone group at position 4, which may confer rigidity and influence electronic properties.
4-(4-Fluorophenyl)piperazine moiety: A piperazine ring substituted with a 4-fluorophenyl group, a common motif in bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Tetrahydrofuran-methyl acetamide side chain: A polar, oxygen-rich substituent that may enhance solubility or modulate pharmacokinetic properties.
The compound’s synthetic route likely involves coupling the pyran-3-ol derivative with a bromoacetamide intermediate via nucleophilic substitution.
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5/c24-17-3-5-18(6-4-17)27-9-7-26(8-10-27)14-20-12-21(28)22(15-31-20)32-16-23(29)25-13-19-2-1-11-30-19/h3-6,12,15,19H,1-2,7-11,13-14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOASJGWJGIVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.5 g/mol. The structure includes a pyran ring and a tetrahydrofuran group, which may influence its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyran rings have been reported to inhibit various cancer cell lines effectively. The activity is often attributed to the ability of these compounds to interfere with cell cycle progression and induce apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 0.25 | AMPK activation, cell cycle arrest |
| Compound B | MCF7 (breast cancer) | 0.49 | Apoptosis induction |
| 2-((6-(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(tetrahydrofuran-2-yl)methyl acetamide | TBD | TBD |
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit antipsychotic properties.
Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to the target molecule have demonstrated potent AChE inhibitory activity, suggesting that this compound may also possess similar properties.
Case Studies
- Study on Coumarin Derivatives : Research has shown that coumarin hybrids exhibit significant AChE inhibition, with some derivatives achieving IC50 values as low as 0.3 nM. This suggests that the incorporation of similar moieties into our compound could enhance its efficacy against neurodegenerative conditions .
- Anticancer Screening : A study evaluating a series of piperazine derivatives revealed that compounds with fluorinated phenyl groups displayed enhanced cytotoxicity against various cancer cell lines, indicating a potential pathway for further exploration of our target compound's anticancer properties .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in neurotransmitter breakdown or cancer cell proliferation.
- Receptor Modulation : Interacting with neurotransmitter receptors to modulate signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its 4-oxo-pyran core and tetrahydrofuran-methyl acetamide side chain. Below is a comparative analysis with key analogues (Table 1):
Table 1: Structural and Functional Comparison with Analogues
Analytical Comparisons
- Mass Spectrometry (MS/MS) : Molecular networking via MS/MS fragmentation (cosine score analysis) reveals that the target compound’s pyran core generates distinct fragmentation patterns compared to simpler acetamide analogues. For example, sulfonamide-substituted piperazines (e.g., ) show high cosine scores (>0.8) among themselves but lower scores (<0.5) with the pyran-containing target compound .
- NMR Profiling : Analogous to ’s methodology, chemical shift differences in regions A (protons 39–44) and B (protons 29–36) of the pyran core would highlight substituent effects. The tetrahydrofuran-methyl group likely induces upfield/downfield shifts in these regions compared to phenyl or sulfonyl substituents .
Functional Implications
- Bioactivity Potential: The 4-fluorophenylpiperazine group is associated with CNS activity (e.g., antipsychotic or antidepressant effects), while the tetrahydrofuran-methyl side chain may improve blood-brain barrier penetration relative to bulkier substituents (e.g., sulfonyl groups in ) .
Q & A
Basic Question: What synthetic strategies are recommended for optimizing the yield of 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the piperazine and pyran moieties, followed by acetylation. Key strategies include:
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) that influence yield. For example, a central composite design can minimize experimental runs while maximizing data output .
- Byproduct Mitigation: Monitor intermediates via HPLC or LC-MS to detect side reactions early. Adjust stoichiometry of the 4-fluorophenylpiperazine moiety to prevent over-alkylation, a common side reaction in piperazine derivatives .
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) are preferred for coupling steps due to their ability to stabilize transition states, as demonstrated in analogous piperazine-based syntheses .
Advanced Question: How can computational methods predict the reactivity of the tetrahydrofuran-2-ylmethyl group in nucleophilic substitution reactions during derivatization?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are critical:
- Transition State Analysis: Use DFT to model the energy barriers for nucleophilic attack on the tetrahydrofuran moiety. Compare with experimental kinetic data to validate computational models .
- Solvent Effects: Apply COSMO-RS theory to simulate solvent interactions and predict reaction pathways in different media (e.g., THF vs. DMF) .
- AI-Driven Optimization: Implement machine learning algorithms trained on existing reaction datasets to predict optimal conditions for functionalizing the tetrahydrofuran group, reducing trial-and-error experimentation .
Basic Question: What analytical techniques are most reliable for characterizing the stability of this compound under physiological conditions?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular integrity post-incubation in simulated biological fluids (e.g., PBS at pH 7.4). Degradation products can be identified via fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss under controlled heating, correlating with decomposition thresholds .
- NMR Spectroscopy: Monitor chemical shifts of the 4-oxo-4H-pyran ring and piperazine protons over time to detect hydrolysis or oxidation .
Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values) for this compound?
Methodological Answer:
- Meta-Analysis with Bayesian Statistics: Pool data from multiple studies to account for variability in assay conditions (e.g., cell line differences, enzyme batch effects). Bayesian models can weight studies by quality or sample size .
- Standardized Assay Protocols: Adopt harmonized guidelines for enzyme inhibition assays, such as fixed ATP concentrations in kinase assays, to reduce inter-lab variability .
- Structural Dynamics Studies: Use molecular docking simulations to explore ligand-receptor binding poses under different pH or ionic strength conditions, explaining discrepancies in potency .
Advanced Question: What reactor design principles are critical for scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors: Implement microfluidic systems to enhance heat/mass transfer and reduce racemization risks during acetylation steps. Residence time distribution (RTD) models ensure consistent product quality .
- Membrane Separation Technologies: Integrate nanofiltration membranes to separate enantiomers in real-time, leveraging differences in molecular size and charge .
- Process Analytical Technology (PAT): Use inline Raman spectroscopy to monitor chiral intermediates and dynamically adjust reactor parameters (e.g., flow rate, temperature) .
Basic Question: How should researchers design stability studies to evaluate the compound’s photodegradation in formulation development?
Methodological Answer:
- Accelerated Photostability Testing: Expose samples to UV-Vis light (e.g., ICH Q1B guidelines) and analyze degradation kinetics via HPLC. Use a quartz reactor to simulate solar radiation effects .
- Radical Scavenger Screening: Test additives (e.g., ascorbic acid, butylated hydroxytoluene) to inhibit photo-oxidation of the 4-fluorophenyl group. Compare degradation rates with/without scavengers .
- Computational Photolysis Modeling: Predict vulnerable molecular sites using TD-DFT to calculate excitation energies and identify bonds prone to cleavage .
Advanced Question: What strategies are effective in elucidating the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- Isotopic Labeling: Synthesize a ¹⁴C-labeled analog to track metabolites via accelerator mass spectrometry (AMS). Focus on the tetrahydrofuran and pyran moieties, which are likely oxidation hotspots .
- CYP450 Inhibition Assays: Use human liver microsomes to identify cytochrome P450 isoforms involved in metabolism. Correlate findings with in silico predictions from tools like Schrödinger’s Metabolizer .
- Multi-Omics Integration: Combine metabolomics data with proteomic profiles of hepatic enzymes to map metabolic networks and identify unexpected pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
